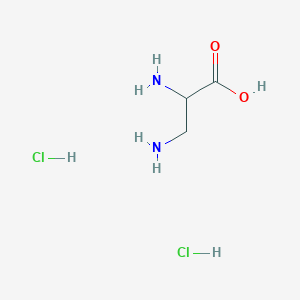
2,3-Diaminopropanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diaminopropanoic acid dihydrochloride is a non-proteinogenic amino acid. It is a derivative of 2,3-diaminopropionic acid, which is found in certain secondary metabolites such as zwittermicin A and tuberactinomycin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Diaminopropanoic acid dihydrochloride can be synthesized through the pyridoxal phosphate (PLP) mediated amination of serine . This method involves the use of serine as a starting material, which undergoes amination in the presence of PLP to form 2,3-diaminopropionic acid. The resulting compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diaminopropanoic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one or both amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Wissenschaftliche Forschungsanwendungen
2,3-Diaminopropanoic acid dihydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-diaminopropanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor to bioactive molecules that exert their effects through various biochemical pathways. For example, it may be involved in the synthesis of antibiotics like zwittermicin A, which target bacterial ribosomes and inhibit protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminobutyric acid: Another non-proteinogenic amino acid with similar structural features.
3-Amino-DL-alanine: A compound with a similar amino acid backbone but different functional groups.
Lysine: A proteinogenic amino acid with two amino groups, similar to 2,3-diaminopropanoic acid.
Uniqueness
2,3-Diaminopropanoic acid dihydrochloride is unique due to its specific structure and the presence of two amino groups on adjacent carbon atoms. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C3H10Cl2N2O2 |
|---|---|
Molekulargewicht |
177.03 g/mol |
IUPAC-Name |
2,3-diaminopropanoic acid;dihydrochloride |
InChI |
InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H |
InChI-Schlüssel |
TYEJBZICQABABM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



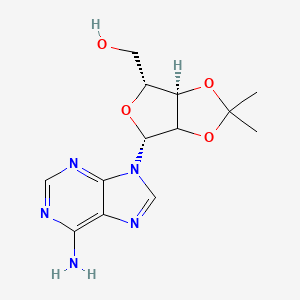
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13396611.png)
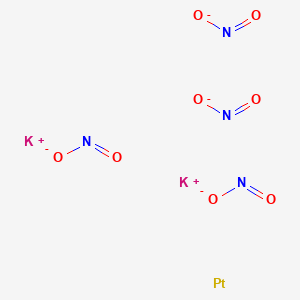
![Dicalcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide](/img/structure/B13396622.png)

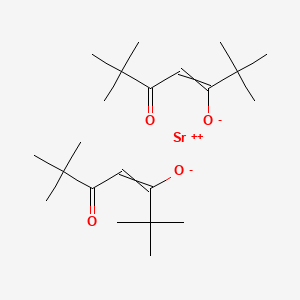
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester](/img/structure/B13396647.png)
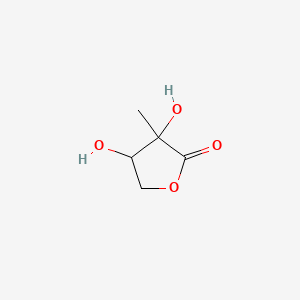
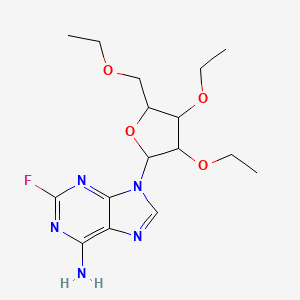
![[1-[1-(Anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B13396669.png)
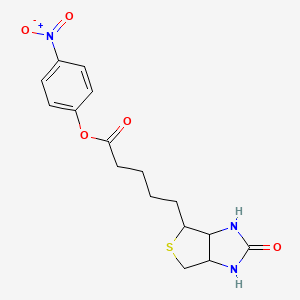
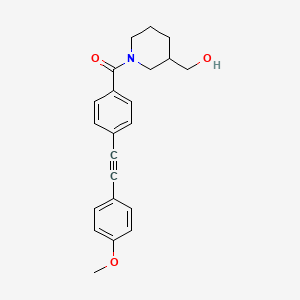
![2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13396692.png)
